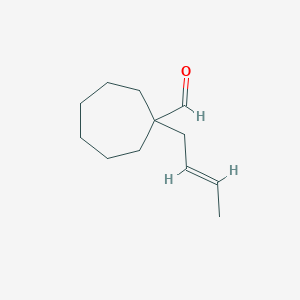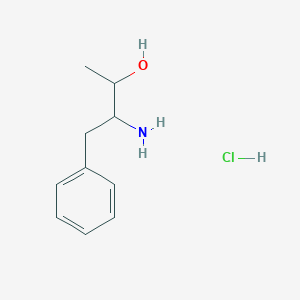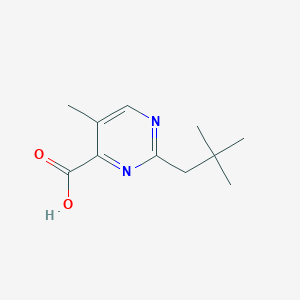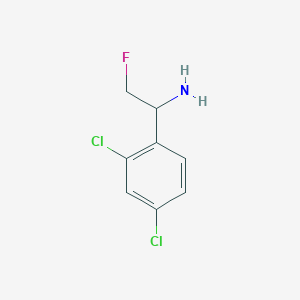
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-ethoxy-3-methylbut-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it economically viable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium ethoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of ethers, amines, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of alkanes or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group, for instance, can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ethoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)-2-methylpropene: Similar in structure but lacks the ethoxy group.
4-Chloromethyl-2-methylbut-1-ene: Similar backbone but different positioning of the chloromethyl group.
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene: Bromine instead of chlorine, affecting reactivity.
Uniqueness: 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloromethyl and ethoxy groups makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.
Eigenschaften
Molekularformel |
C8H15ClO |
|---|---|
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
3-(chloromethyl)-4-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,6-9)7-10-5-2/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
XUKWLFZKVVSOEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C)(CCl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


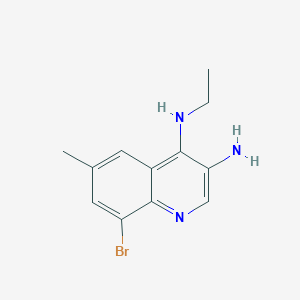
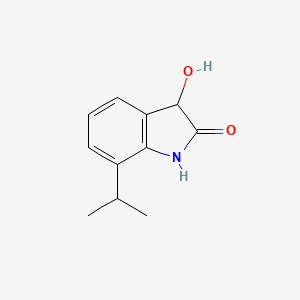
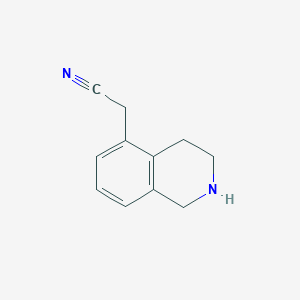
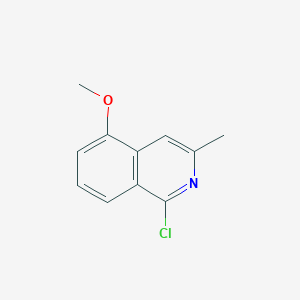
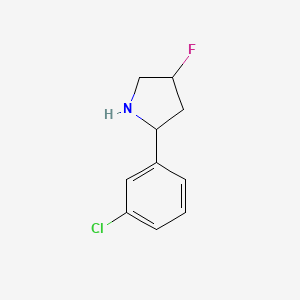
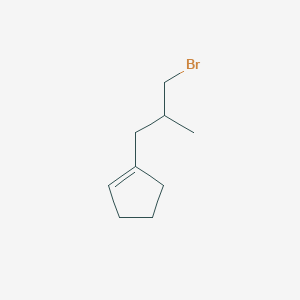
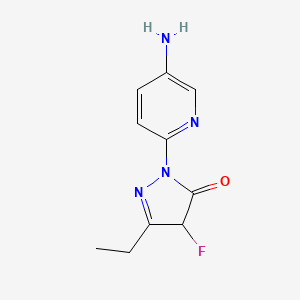
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
